3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H15F3N2O5S and its molecular weight is 392.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would depend on the specific biochemical properties of the compound and the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The impact on specific biochemical pathways would depend on the compound’s interaction with its targets.
Result of Action
Piperidine derivatives have been found to have a wide range of pharmacological activities . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular function.
Biological Activity
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a trifluoromethyl group and a sulfonyl moiety suggests significant interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxazolidine-2,4-dione core : Known for its role in various pharmacological activities.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Sulfonyl group : Increases the compound's reactivity and interaction with biological systems.
Molecular Formula
The molecular formula of the compound is C15H17F3N2O3S, with a molecular weight of approximately 396.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl and sulfonyl groups significantly influence the compound's binding affinity to various biological targets, including:
- Serotonin Receptors (5-HT1A and 5-HT7) : These receptors are crucial for mood regulation and are potential targets for antidepressant therapies .
- Phosphodiesterases (PDE4B and PDE10A) : Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, promoting various intracellular signaling pathways .
Biological Activity Studies
Various studies have evaluated the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuropharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Enterococcus faecalis | 25 µg/mL |
Escherichia coli | >100 µg/mL |
This table illustrates the compound's potential as an antimicrobial agent, particularly against resistant strains.
Cytotoxicity Studies
Cytotoxicity assessments using normal cell lines (e.g., L929 fibroblasts) reveal that the compound exhibits low toxicity at therapeutic concentrations. The results suggest that while it is effective against pathogens, it maintains a favorable safety profile for human cells.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 95 |
50 | 90 |
100 | 85 |
Case Studies
Several case studies have highlighted the therapeutic potential of oxazolidine derivatives:
- Antidepressant Effects : A study demonstrated that compounds similar to this compound showed promising results in reducing depressive-like behaviors in animal models through modulation of serotonin pathways .
- Anti-inflammatory Properties : Another investigation revealed that oxazolidine derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases.
Properties
IUPAC Name |
3-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O5S/c16-15(17,18)11-3-1-2-4-12(11)26(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCZQIADYVXZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.